4-(2-methoxy-5-methylphenyl)-2',5,7a'-trimethyl-3a',4',5',6',7',7a'-hexahydro-2H-spiro[cyclohex-5-ene-1,3'-indol]-2-one
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Overview
Description
4-(2-methoxy-5-methylphenyl)-2’,5,7a’-trimethyl-3a’,4’,5’,6’,7’,7a’-hexahydro-2H-spiro[cyclohex-5-ene-1,3’-indol]-2-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxy-5-methylphenyl)-2’,5,7a’-trimethyl-3a’,4’,5’,6’,7’,7a’-hexahydro-2H-spiro[cyclohex-5-ene-1,3’-indol]-2-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a substituted cyclohexanone, with an indole derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxy-5-methylphenyl)-2’,5,7a’-trimethyl-3a’,4’,5’,6’,7’,7a’-hexahydro-2H-spiro[cyclohex-5-ene-1,3’-indol]-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde, while reduction of the indole moiety can produce an amine derivative .
Scientific Research Applications
4-(2-methoxy-5-methylphenyl)-2’,5,7a’-trimethyl-3a’,4’,5’,6’,7’,7a’-hexahydro-2H-spiro[cyclohex-5-ene-1,3’-indol]-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-methoxy-5-methylphenyl)-2’,5,7a’-trimethyl-3a’,4’,5’,6’,7’,7a’-hexahydro-2H-spiro[cyclohex-5-ene-1,3’-indol]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-thiazol-2-amine Hydrochloride: A compound with similar structural features but different functional groups, leading to distinct biological activities.
4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide: Another related compound with a thiosemicarbazide group, which may exhibit different chemical reactivity and applications.
Properties
Molecular Formula |
C24H31NO2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
5'-(2-methoxy-5-methylphenyl)-2,4',7a-trimethylspiro[4,5,6,7-tetrahydro-3aH-indole-3,2'-cyclohex-3-ene]-1'-one |
InChI |
InChI=1S/C24H31NO2/c1-15-9-10-20(27-5)19(12-15)18-13-22(26)24(14-16(18)2)17(3)25-23(4)11-7-6-8-21(23)24/h9-10,12,14,18,21H,6-8,11,13H2,1-5H3 |
InChI Key |
ZGEKFEQZCLSBIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2CC(=O)C3(C=C2C)C4CCCCC4(N=C3C)C |
Origin of Product |
United States |
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